(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a nitro group at the 6-position, an acetylated carboxamide at the 3-position, and a 2-methylphenylimino substituent at the 2-position. Its Z-configuration ensures specific stereoelectronic properties, influencing interactions with biological targets or materials.
Properties
IUPAC Name |
N-acetyl-2-(2-methylphenyl)imino-6-nitrochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11-5-3-4-6-16(11)21-19-15(18(24)20-12(2)23)10-13-9-14(22(25)26)7-8-17(13)27-19/h3-10H,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAVASBOPKQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a nitrating agent such as nitric acid or a nitrating mixture.
Formation of the Imino Group: The imino group can be formed by reacting the nitro-substituted chromene with an amine derivative, such as 2-methylaniline, under suitable conditions.
Acetylation: The final step involves the acetylation of the imino group using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or acetyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials, such as dyes, pigments, or polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
Inhibition of Biological Pathways: It may inhibit certain biological pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.
Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and cell damage in targeted cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the imino group, chromene ring, or carboxamide moiety. These variations significantly impact physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations
Nitro groups (electron-withdrawing) at position 6 increase electrophilicity, which may influence binding to enzymatic targets (e.g., kinases or reductases). Fluorine in the 3-fluorophenyl analog enhances polarity and bioavailability due to its electronegativity, while chlorine in dichlorophenyl derivatives increases lipophilicity and membrane permeability .
Synthetic Pathways: Analogs like those in Table 1 are synthesized via condensation reactions between substituted imines and chromene precursors. For example, describes refluxing in acetic anhydride to form hexahydro-pyrimidinones, a method applicable to similar carboxamide derivatives .
Biological Activity
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a compound belonging to the 2H-chromene family, which has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is with a molecular weight of approximately 336.33 g/mol. The compound features a chromene backbone, which is known for its versatility in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of 2H-chromenes exhibit significant anticancer properties. A study focused on the synthesis of various 2H-chromene derivatives revealed that modifications at specific positions can enhance their efficacy against cancer cell lines. For instance, compounds with nitro and acetyl substitutions demonstrated increased potency in inhibiting tumor growth in vitro .
Table 1: Anticancer Activity of 2H-Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 15 | Cell cycle arrest |
| Compound C | A549 (Lung) | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of chromene derivatives. Compounds similar to (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The antimicrobial properties of 2H-chromenes have also been documented, with several studies reporting their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Candida albicans | 8 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is crucial for optimizing its biological activity. Modifications at the chromene ring and substituents on the nitrogen atom significantly influence its pharmacological properties. For example, substitution patterns at the C6 position have been correlated with enhanced anticancer activity .
Case Studies
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Case Study on Anticancer Activity : A recent study evaluated a series of chromene derivatives, including our compound, against various cancer cell lines. The results indicated that compounds with a nitro group at the C6 position showed superior efficacy compared to others without this substitution.
- Findings : The compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity.
- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and promoting cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
